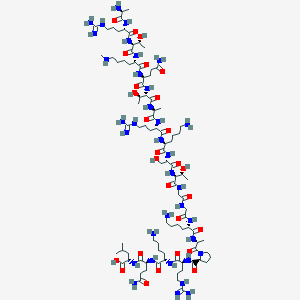
H-Ala-Arg-Thr-Lys(Me)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.
Scientific Research Applications
Sequence Analysis in Protein Structure
The sequence H-Ala-Arg-Thr-Lys(Me)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-OH is closely related to amino acid sequences in various proteins, highlighting its importance in the study of protein structures. For instance, Morgan, Birken, and Canfield (1975) elucidated the amino acid sequence of the alpha and beta subunits of human chorionic gonadotropin, revealing sequences similar to the one , which aids in understanding the structure and function of these hormones (Morgan, Birken, & Canfield, 1975). Similarly, Uehara et al. (1980) investigated the amino-terminal residues of murine major histocompatibility complex alloantigens, providing insights into immune response mechanisms (Uehara et al., 1980).
Histone Protein Research
The sequence is also significant in the study of histone proteins. For example, Delange, Williams, and Searcy (1981) determined the complete amino acid sequence of the DNA-binding histone-like protein from Thermoplasma acidophilum, which shares similarities with the sequence , contributing to our understanding of DNA-protein interactions (Delange, Williams, & Searcy, 1981). Additionally, Olson, Jordan, and Busch (1972) analyzed the amino terminal sequence of calf thymus histone 3, which includes a similar sequence, providing insights into the role of histones in chromatin structure and gene regulation (Olson, Jordan, & Busch, 1972).
Peptide Sequencing in Various Organisms
This sequence aids in peptide sequencing across different organisms. For instance, Strickland et al. (1978) determined the amino acid sequence of histone H2B(3) from the sea urchin, illustrating the evolutionary conservation of histone sequences and their functional implications (Strickland et al., 1978).
properties
Molecular Formula |
C92H169N35O27 |
|---|---|
Molecular Weight |
2197.57 |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-6-(methylamino)hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C92H169N35O27/c1-46(2)42-62(89(153)154)122-80(144)60(30-32-65(97)132)118-75(139)54(23-11-15-35-94)116-78(142)58(27-19-39-107-91(101)102)120-84(148)64-29-21-41-127(64)88(152)49(5)112-74(138)53(22-10-14-34-93)113-68(135)44-109-67(134)43-110-85(149)69(50(6)129)124-83(147)63(45-128)123-79(143)55(24-12-16-36-95)117-77(141)57(26-18-38-106-90(99)100)115-73(137)48(4)111-86(150)70(51(7)130)125-82(146)61(31-33-66(98)133)119-76(140)56(25-13-17-37-105-9)121-87(151)71(52(8)131)126-81(145)59(114-72(136)47(3)96)28-20-40-108-92(103)104/h46-64,69-71,105,128-131H,10-45,93-96H2,1-9H3,(H2,97,132)(H2,98,133)(H,109,134)(H,110,149)(H,111,150)(H,112,138)(H,113,135)(H,114,136)(H,115,137)(H,116,142)(H,117,141)(H,118,139)(H,119,140)(H,120,148)(H,121,151)(H,122,144)(H,123,143)(H,124,147)(H,125,146)(H,126,145)(H,153,154)(H4,99,100,106)(H4,101,102,107)(H4,103,104,108)/t47-,48-,49-,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-/m0/s1 |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCNC)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine-d6](/img/no-structure.png)
